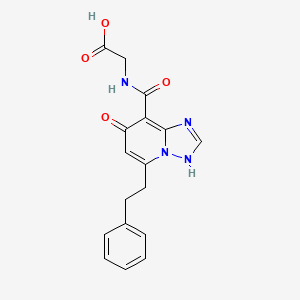
Ergoloid Mesylates
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ergoloid Mesylates, also known as co-dergocrine mesilate or dihydroergotoxine mesylate, is a mixture of the methanesulfonate salts of three dihydrogenated ergot alkaloids . It is used to treat some mood, behavior, or other problems that may be due to changes in the brain from Alzheimer’s disease or multiple small strokes .
Synthesis Analysis
Ergoloid Mesylates is an equiproportional preparation of three different ergotamantriones: dihydroergocornine, dihydroergocristine, and dihydroergocryptine . All these components are produced by the fungus Claviceps purpurea and are all derivatives of the tetracyclic compound 6-methylergonovine .Molecular Structure Analysis
The components of the Ergoloid Mesylates mixture are composed of the dihydrogenated ergot alkaloid derivatives . The mixture contains equal amounts of three ergot alkaloids .Physical And Chemical Properties Analysis
Ergoloid Mesylates is a combination medication made of ergot derivatives. It’s produced from a type of fungus called ergot . The bioavailability of Ergoloid Mesylates is 25%, and it has a protein binding of 98-99% .Aplicaciones Científicas De Investigación
Treatment of Dementia and Age-Related Cognitive Impairment
Ergoloid Mesylates have been used to treat dementia and age-related cognitive impairment, such as in Alzheimer’s disease . However, a systematic review published in 1994 found little evidence to support the use of ergoloid mesylates, concluding only that potentially effective doses may be higher than those currently approved in dementia treatment .
Aid in Recovery After Stroke
Ergoloid Mesylates have been used to aid in recovery after stroke . This is due to their potential to improve blood flow and oxygen supply to the brain, which can help in the recovery process.
Treatment of Hyperprolactinemia
Ergoloid Mesylates have been used to treat hyperprolactinemia, a condition characterized by high levels of prolactin in the blood . Prolactin is a hormone that plays a role in a variety of functions, including lactation and reproduction.
Treatment of Idiopathic Decline in Mental Capacity
Ergoloid Mesylates are indicated in individuals over sixty who manifest signs and symptoms of an idiopathic decline in mental capacity . This medication is sometimes prescribed for other uses .
Treatment of Symptoms Due to Aging Process
This medication, a combination of several drugs that belong to a group of drugs called ergoloid mesylates, is used to relieve the signs and symptoms of decreased mental capacity due to the aging process .
Uncertainties Surrounding Use for Dementia
The use of ergoloid alkaloids for dementia has been surrounded with uncertainties. In 2000, a systematic Cochrane review concluded that hydergine was well tolerated and showed significant treatment effects when assessed by either global ratings or comprehensive rating scales .
Mecanismo De Acción
Target of Action
Ergoloid Mesylates primarily target adrenergic, dopaminergic, and serotonergic receptors . These receptors play crucial roles in various physiological processes, including mood regulation, cognition, and cardiovascular function.
Mode of Action
Ergoloid Mesylates interact with their targets through a dual action of partial agonism and antagonism . This means they can both stimulate and inhibit these receptors, depending on the specific context within the body.
Biochemical Pathways
Their interaction with adrenergic, dopaminergic, and serotonergic receptors suggests they may influence a variety of neurological and cardiovascular processes .
Pharmacokinetics
Ergoloid Mesylates are incompletely absorbed from the gastrointestinal tract, with approximately 50% reaching the systemic circulation . They undergo rapid first-pass metabolism in the liver . The peak levels are achieved within 1.5 to 3 hours . Ergoloid Mesylates are primarily excreted in the feces, and they have a half-life of 2 to 12 hours .
Result of Action
They are used to relieve the signs and symptoms of decreased mental capacity due to the aging process .
Action Environment
It is known that individual health conditions, such as liver function, can impact the metabolism and effectiveness of the drug . Additionally, Ergoloid Mesylates are contraindicated in patients who have previously shown hypersensitivity to the drug .
Safety and Hazards
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway of Ergoloid Mesylates involves the condensation of ergotamine and dihydroergocristine followed by methylation with methanesulfonic acid.", "Starting Materials": [ "Ergotamine", "Dihydroergocristine", "Methanesulfonic acid", "Sodium hydroxide", "Methanol", "Chloroform" ], "Reaction": [ "Ergotamine and dihydroergocristine are dissolved in methanol and treated with sodium hydroxide to form the condensation product.", "The resulting mixture is then treated with methanesulfonic acid to methylate the product and form Ergoloid Mesylates.", "The product is extracted with chloroform and purified by recrystallization." ] } | |
Número CAS |
8067-24-1 |
Nombre del producto |
Ergoloid Mesylates |
Peso molecular |
2314.78 |
Nombre IUPAC |
NA |
SMILES |
[R][C@H](N1[C@@](O[C@](C(C)C)(C1=O)NC([C@@H]2C[C@@H]3C4=C5C(C[C@H]3N(C)C2)=CNC5=CC=C4)=O)(O)[C@H]6N7CCC6)C7=O.CS(=O)(O)=O |
Apariencia |
White to light yellow crystalline powder. |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Ergoloid Mesylates, Hydergine, Gerimal, Niloric, Redizork, CCK 179, CCK-179, CCK179 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 9-(2,4-dichloroanilino)-[1,3]thiazolo[5,4-f]quinazoline-2-carboximidate](/img/structure/B607280.png)

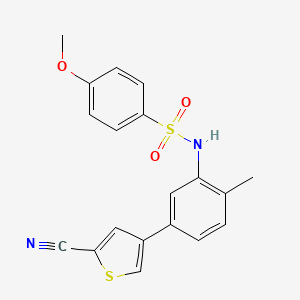
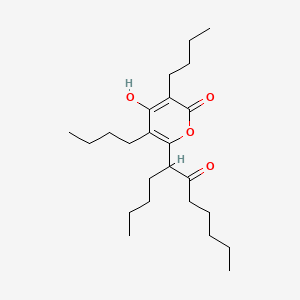
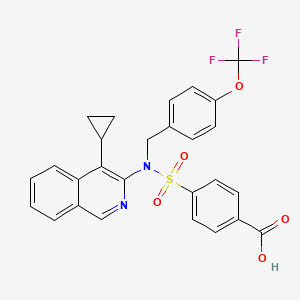
![6-chloro-7-methoxy-2-methyl-3-[4-[4-(trifluoromethoxy)phenoxy]phenyl]-1H-quinolin-4-one](/img/structure/B607292.png)
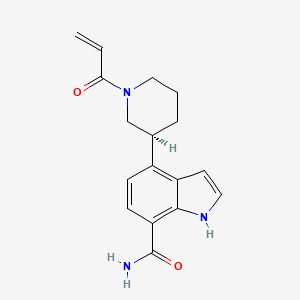
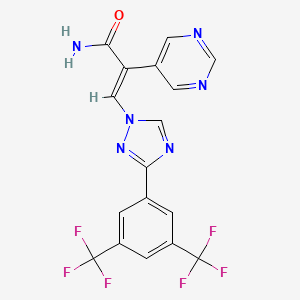
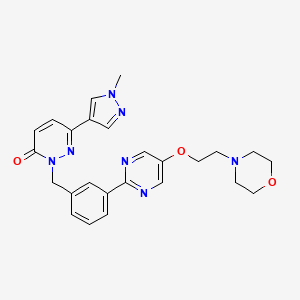
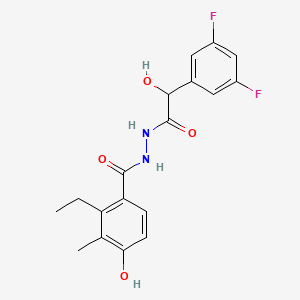
![N-[4-fluoro-3-(prop-2-enamido)phenyl]-1-(2-fluorophenyl)-1H-pyrazole-4-carboxamide](/img/structure/B607304.png)
